

A Comparative Analysis of the Receptor Binding Profiles of Aeruginascin and Psilocybin

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Compound of Interest

Compound Name: Aeruginascin

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This guide provides an objective comparison of the receptor binding profiles of **aeruginascin** and psilocybin, focusing on their active metabolites. The information presented is supported by experimental data to facilitate a clear understanding of their pharmacological differences and similarities.

Introduction

Psilocybin, a classic psychedelic compound found in various mushroom species, is a prodrug that is rapidly dephosphorylated in the body to its pharmacologically active metabolite, psilocin. [1] Similarly, **aeruginascin**, a trimethylated analogue of psilocybin also found in certain psychedelic mushrooms, is considered a prodrug that is metabolized to 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT). [2][3] This comparison will focus on the receptor binding profiles of the active metabolites, psilocin and 4-HO-TMT, as they are the primary mediators of the psychoactive effects.

Quantitative Receptor Binding Profiles

The binding affinities of psilocin and 4-HO-TMT for various serotonin receptors have been determined using competitive radioligand binding assays. The inhibition constant (Ki), a measure of binding affinity, is presented in the table below. A lower Ki value indicates a higher binding affinity.

Compound	5-HT1A (Ki, nM)	5-HT2A (Ki, nM)	5-HT2B (Ki, nM)	5-HT3 (Ki, nM)
Psilocin	>10,000	comparable to 4-HO-TMT	two orders of magnitude more potent than 4-HO-TMT	No significant binding
4-HO-TMT	High Affinity	High Affinity	High Affinity	>10,000

Data Interpretation:

Both psilocin and 4-HO-TMT demonstrate a significant affinity for the 5-HT2A receptor, which is the primary target responsible for the psychedelic effects of these compounds.[\[1\]](#)[\[2\]](#) Notably, psilocin exhibits a significantly higher affinity for the 5-HT2B receptor compared to 4-HO-TMT. [\[2\]](#) Conversely, 4-HO-TMT shows a strong affinity for the 5-HT1A, 5-HT2A, and 5-HT2B receptors.[\[2\]](#)[\[3\]](#) Neither compound shows significant binding to the 5-HT3 receptor.[\[2\]](#)[\[3\]](#)

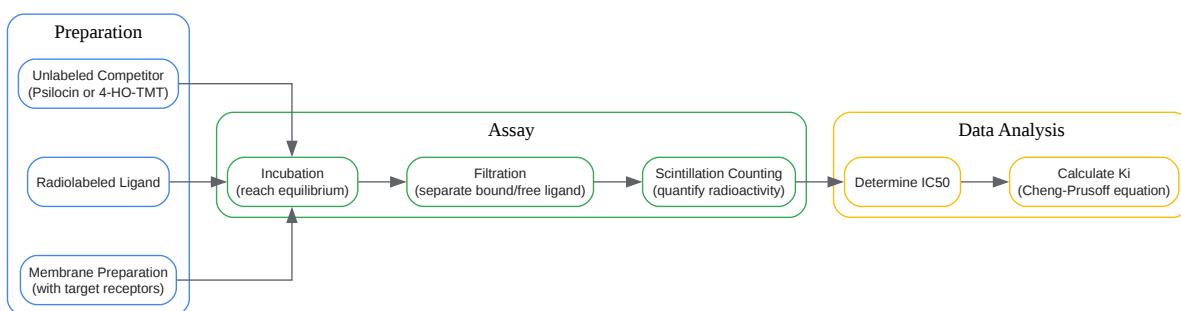
Experimental Protocols

The receptor binding affinity data presented in this guide are primarily derived from in vitro competitive radioligand binding assays.[\[2\]](#)[\[4\]](#) This standard pharmacological technique allows for the characterization of the interaction between a ligand (e.g., psilocin or 4-HO-TMT) and a specific receptor.

Key Steps in a Competitive Radioligand Binding Assay:

- Membrane Preparation: Cell membranes expressing the target receptor (e.g., 5-HT2A) are isolated from cultured cells or animal tissues.[\[5\]](#)
- Incubation: The prepared membranes are incubated with a fixed concentration of a radiolabeled ligand (a molecule that binds to the receptor and has a radioactive tag) and varying concentrations of the unlabeled test compound (the "competitor," e.g., psilocin or 4-HO-TMT).[\[5\]](#)[\[6\]](#)
- Equilibrium: The mixture is incubated for a specific period to allow the binding to reach equilibrium.[\[6\]](#)

- Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter that traps the membranes.[5][6]
- Quantification of Radioactivity: The amount of radioactivity trapped on the filter, which is proportional to the amount of radioligand bound to the receptor, is measured using a scintillation counter.[5]
- Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the competitor. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.[7]



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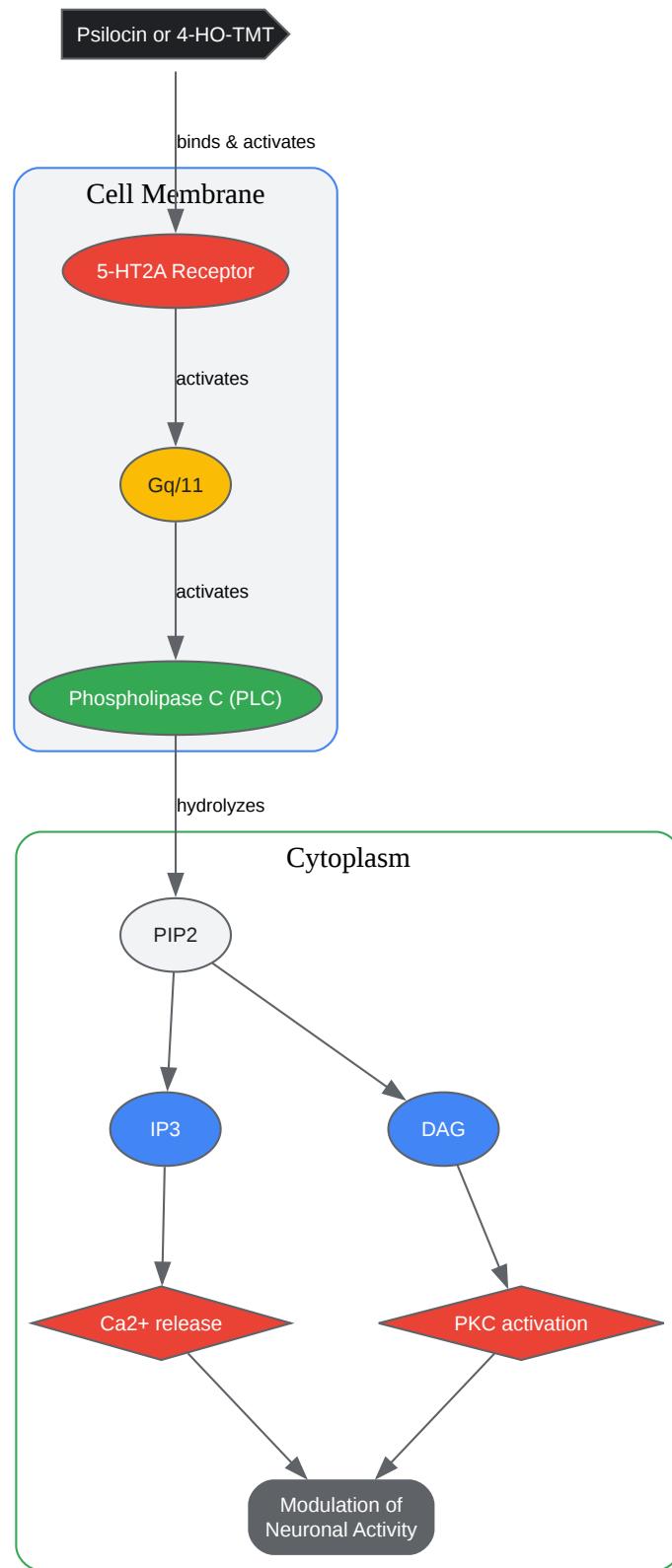
Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.

Downstream Signaling Pathways

The primary psychedelic effects of both psilocin and 4-HO-TMT are mediated through their agonist activity at the 5-HT_{2A} receptor, a G-protein coupled receptor (GPCR).[8][9] Activation of the 5-HT_{2A} receptor initiates a cascade of intracellular signaling events.

The canonical signaling pathway involves the coupling of the activated 5-HT2A receptor to the Gq/11 protein.[9][10] This, in turn, activates the enzyme phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These downstream events ultimately lead to the modulation of neuronal activity and are thought to underlie the profound changes in perception, cognition, and mood associated with these compounds.

Recent research also suggests the involvement of other signaling pathways, such as those mediated by β -arrestins, which may contribute to the nuanced pharmacological effects of different 5-HT2A agonists.[10][11][12]



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Caption: Canonical 5-HT2A Receptor Signaling Pathway.

Conclusion

Both psilocin and 4-HO-TMT are potent agonists at the 5-HT2A receptor, which is the primary molecular target for their psychedelic effects. While they share this commonality, their receptor binding profiles are not identical, with notable differences in affinity for other serotonin receptor subtypes, such as 5-HT1A and 5-HT2B. These differences in receptor engagement may contribute to the distinct subjective and physiological effects reported for mushrooms containing varying ratios of psilocybin and **aeruginascin**. Further research is warranted to fully elucidate the functional consequences of these distinct binding profiles and their implications for the therapeutic potential of these compounds.

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